molecular formula C18H16O2 B271379 1-(3,4-Dimethoxybenzylidene)indene

1-(3,4-Dimethoxybenzylidene)indene

Katalognummer B271379
Molekulargewicht: 264.3 g/mol
InChI-Schlüssel: HGNGSNBKARRPLI-RVDMUPIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethoxybenzylidene)indene, commonly known as DMBI, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMBI is a derivative of indene, a bicyclic organic compound that is widely used in the chemical industry. DMBI has shown promising results in various scientific studies, making it a potential candidate for future research in many fields.

Wirkmechanismus

The mechanism of action of DMBI is not fully understood, but it is believed to act by inhibiting oxidative stress and inflammation. It has been shown to activate the Nrf2 pathway, which is responsible for the regulation of antioxidant enzymes. DMBI has also been found to inhibit the expression of pro-inflammatory cytokines, which play a crucial role in the development of various diseases.
Biochemical and physiological effects:
DMBI has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. DMBI has also been found to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant activity. Moreover, it has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory activity.

Vorteile Und Einschränkungen Für Laborexperimente

DMBI has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. It has also been found to have low toxicity, making it safe for use in various experiments. However, there are also some limitations to its use. DMBI is a relatively new compound, and there is limited information available on its properties. Moreover, its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.

Zukünftige Richtungen

There are several future directions for research on DMBI. One area of potential research is its use in the treatment of neurodegenerative diseases. DMBI has been found to cross the blood-brain barrier, making it a potential candidate for drug development. Another area of research is its use in the treatment of cancer. DMBI has been found to exhibit anti-cancer activity, and further research is needed to determine its potential as a cancer treatment. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the properties and potential applications of DMBI.
Conclusion:
In conclusion, 1-(3,4-Dimethoxybenzylidene)indene is a synthetic compound that has shown promising results in various scientific studies. Its unique properties make it a potential candidate for future research in many fields. The synthesis of DMBI is a complex process, and it requires skilled chemists and specialized equipment to obtain a high yield of pure compound. DMBI has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. Its mechanism of action is not fully understood, but it is believed to act by inhibiting oxidative stress and inflammation. Further research is needed to fully understand the properties and potential applications of DMBI.

Synthesemethoden

The synthesis of DMBI involves the reaction of 3,4-dimethoxybenzaldehyde with indene in the presence of a catalyst. The reaction is carried out under specific conditions, and the final product is purified using various techniques. The synthesis of DMBI is a complex process, and it requires skilled chemists and specialized equipment to obtain a high yield of pure compound.

Wissenschaftliche Forschungsanwendungen

DMBI has been used in various scientific studies due to its unique properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. DMBI has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier makes it a promising candidate for drug development.

Eigenschaften

Molekularformel

C18H16O2

Molekulargewicht

264.3 g/mol

IUPAC-Name

(1E)-1-[(3,4-dimethoxyphenyl)methylidene]indene

InChI

InChI=1S/C18H16O2/c1-19-17-10-7-13(12-18(17)20-2)11-15-9-8-14-5-3-4-6-16(14)15/h3-12H,1-2H3/b15-11+

InChI-Schlüssel

HGNGSNBKARRPLI-RVDMUPIBSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)OC

SMILES

COC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.